Cas no 1342273-19-1 (1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid)

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid is a specialized heterocyclic compound featuring an azetidine core functionalized with a thiazole carbamoyl group and a carboxylic acid moiety. Its unique structure imparts versatility in medicinal chemistry and drug development, particularly as a building block for bioactive molecules. The presence of both azetidine and thiazole rings enhances its potential as a scaffold for designing enzyme inhibitors or receptor modulators. The carboxylic acid group offers additional derivatization opportunities, enabling precise tuning of physicochemical properties. This compound is of interest in pharmaceutical research due to its balanced polarity and potential for improving pharmacokinetic profiles in lead optimization. Its synthetic accessibility further supports its utility in exploratory chemistry.
1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid structure
1342273-19-1 structure
商品名:1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
CAS番号:1342273-19-1
MF:C9H11N3O3S
メガワット:241.266940355301
CID:5042787

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
    • 1-(2-Oxo-2-(thiazol-2-ylamino)ethyl)azetidine-3-carboxylic acid
    • 1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]azetidine-3-carboxylic acid
    • 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
    • インチ: 1S/C9H11N3O3S/c13-7(11-9-10-1-2-16-9)5-12-3-6(4-12)8(14)15/h1-2,6H,3-5H2,(H,14,15)(H,10,11,13)
    • InChIKey: ANHDQVLCBUBNMM-UHFFFAOYSA-N
    • ほほえんだ: S1C=CN=C1NC(CN1CC(C(=O)O)C1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • トポロジー分子極性表面積: 111
  • 疎水性パラメータ計算基準値(XlogP): -2.1

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1908-2172-1g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
1g
$870.0 2023-09-07
TRC
T148476-100mg
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1
100mg
$ 210.00 2022-06-03
Life Chemicals
F1908-2172-0.5g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
0.5g
$826.0 2023-09-07
TRC
T148476-500mg
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1
500mg
$ 815.00 2022-06-03
Life Chemicals
F1908-2172-10g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
10g
$3654.0 2023-09-07
Life Chemicals
F1908-2172-2.5g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
2.5g
$1740.0 2023-09-07
Life Chemicals
F1908-2172-5g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
5g
$2610.0 2023-09-07
Life Chemicals
F1908-2172-0.25g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1 95%+
0.25g
$784.0 2023-09-07
TRC
T148476-1g
1-{[(1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
1342273-19-1
1g
$ 1250.00 2022-06-03

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid 関連文献

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acidに関する追加情報

1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid: A Comprehensive Overview

The compound 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid (CAS No. 1342273-19-1) is a structurally complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a thiazole ring, a carbamoyl group, and an azetidine moiety, which contribute to its diverse chemical properties and biological activities.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a key structural component of this compound. Thiazole derivatives are well-known for their versatility in organic synthesis and their ability to participate in various chemical reactions. The presence of the thiazole ring in this compound enhances its stability and reactivity, making it a valuable substrate for further chemical modifications. Recent studies have highlighted the role of thiazole-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

The carbamoyl group attached to the thiazole ring introduces additional functionality to the molecule. Carbamoyl groups are known for their ability to form hydrogen bonds, which can significantly influence the compound's solubility, bioavailability, and interactions with biological targets. This feature makes the compound an attractive candidate for drug design, where precise control over molecular interactions is crucial.

The azetidine moiety, a four-membered cyclic amine, adds further complexity to the structure. Azetidines are less common in nature but are highly sought after in synthetic chemistry due to their unique ring strain and reactivity. The azetidine ring in this compound contributes to its rigid structure, which can be advantageous in designing molecules with specific stereochemical properties. Recent advancements in azetidine synthesis have enabled the exploration of this compound's potential in peptide mimetics and enzyme inhibitors.

From a synthetic perspective, the preparation of 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid involves a series of well-established organic reactions. The synthesis typically begins with the formation of the thiazole ring through condensation reactions involving thiourea derivatives and aldehydes or ketones. Subsequent steps involve the introduction of the carbamoyl group via amide bond formation and the incorporation of the azetidine moiety through cyclization reactions. The carboxylic acid group is often introduced at a later stage to ensure compatibility with subsequent purification and characterization steps.

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity while reducing environmental impact. For instance, green chemistry approaches such as catalytic hydrogenation and microwave-assisted synthesis have been explored to streamline the production process. These advancements not only enhance the scalability of the synthesis but also align with current trends toward sustainable chemical manufacturing.

In terms of biological activity, 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid has shown promising results in preliminary assays targeting various disease states. Studies conducted in vitro have demonstrated its potential as an inhibitor of key enzymes involved in inflammation and cancer progression. The compound's ability to modulate these pathways suggests its potential as a lead molecule for drug development.

Moreover, computational studies using molecular docking and dynamics simulations have provided insights into the compound's binding modes with target proteins. These studies reveal that the thiazole ring plays a critical role in stabilizing interactions with protein pockets, while the azetidine moiety contributes to conformational flexibility. Such findings underscore the importance of rational drug design strategies in maximizing the therapeutic potential of this compound.

From an applications perspective, 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid holds promise in several areas beyond pharmacology. Its unique structure makes it a valuable building block for constructing more complex molecules with tailored properties. For example, it can serve as a precursor for peptide-based materials or as a component in supramolecular assemblies designed for drug delivery systems.

In conclusion, 1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid (CAS No. 1342273-19-1) is a multifaceted compound with significant potential across diverse fields of research and application. Its structural complexity provides a rich platform for further exploration into its chemical properties and biological activities. As research continues to uncover new insights into its capabilities, this compound is poised to make meaningful contributions to both academic and industrial advancements.

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